molecular formula C13H15NO B14282094 N-Allyl-N-benzylacrylamide CAS No. 127368-26-7

N-Allyl-N-benzylacrylamide

Cat. No.: B14282094
CAS No.: 127368-26-7
M. Wt: 201.26 g/mol
InChI Key: DBMWTYLWBQPCSD-UHFFFAOYSA-N
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Description

N-Allyl-N-benzylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of both allyl and benzyl groups attached to the nitrogen atom of the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-N-benzylacrylamide can be synthesized through a multi-step process. One common method involves the reaction of acrylonitrile with benzyl alcohol in the presence of concentrated sulfuric acid. The reaction mixture is maintained at a low temperature (0-5°C) during the addition of sulfuric acid and benzyl alcohol. After the reaction, the mixture is allowed to warm to room temperature and stirred for two days. The product is then isolated through extraction and purification steps .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-benzylacrylamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Allyl-N-benzylacrylamide in chemical reactions involves the activation of the acrylamide moiety, which can undergo nucleophilic attack or participate in cyclization reactions. The presence of allyl and benzyl groups enhances the reactivity of the compound, allowing it to form complex structures under appropriate conditions .

Comparison with Similar Compounds

Uniqueness: N-Allyl-N-benzylacrylamide is unique due to the presence of both allyl and benzyl groups, which confer enhanced reactivity and versatility in chemical transformations. This makes it a valuable compound in the synthesis of complex organic molecules and polymers .

Properties

CAS No.

127368-26-7

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-benzyl-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C13H15NO/c1-3-10-14(13(15)4-2)11-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2

InChI Key

DBMWTYLWBQPCSD-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C=C

Origin of Product

United States

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